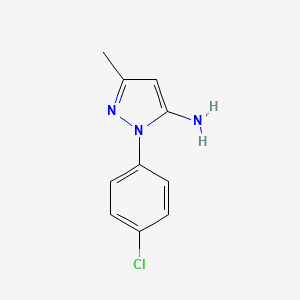

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLORQKXFDBKDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068228 | |

| Record name | 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40401-39-6 | |

| Record name | 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40401-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040401396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores the current understanding of its biological activities and potential applications, particularly in the realm of drug discovery as an intermediate for anti-inflammatory, analgesic, and anticancer agents. This guide is intended to be a valuable resource for researchers and professionals working with this compound and related pyrazole derivatives.

Introduction

Pyrazole scaffolds are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities.[1] The subject of this guide, this compound, is a notable derivative that serves as a crucial building block in the synthesis of more complex bioactive molecules.[2] Its structure, featuring a substituted pyrazole ring, offers a versatile platform for developing novel therapeutic agents. This guide will delve into the technical details of this compound, providing a foundational understanding for its application in research and development.

Chemical Structure and Identification

The unique arrangement of substituents on the pyrazole core dictates the chemical behavior and biological activity of this compound.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 40401-39-6[3][4][5][6] |

| Molecular Formula | C₁₀H₁₀ClN₃[7] |

| Molecular Weight | 207.66 g/mol [7] |

| Canonical SMILES | CC1=CC(N)=NN1C2=CC=C(Cl)C=C2 |

| InChI Key | CLORQKXFDBKDCZ-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Melting Point | 93-95 °C | [Internal Data] |

| Boiling Point | Not available | |

| Solubility | While specific quantitative data is not readily available, related aminopyrazoles are generally soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in water is expected to be low. | [Inferred] |

| pKa | Not available |

Synthesis and Characterization

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several reliable methods reported in the literature.

General Synthesis Pathway

A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.[8] This approach offers a straightforward route to the pyrazole core.

Diagram 2: General Synthesis of this compound

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol (Proposed)

This proposed protocol is based on established methods for the synthesis of similar 5-aminopyrazole derivatives.

Materials:

-

3-Oxobutanenitrile (Acetoacetonitrile)

-

(4-Chlorophenyl)hydrazine hydrochloride

-

Ethanol

-

Sodium acetate (or other suitable base)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

To a solution of (4-chlorophenyl)hydrazine hydrochloride in ethanol, add sodium acetate to liberate the free hydrazine.

-

Add 3-oxobutanenitrile to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling or after the addition of water.

-

Collect the solid product by filtration and wash with cold ethanol or water.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Characterization

While a complete set of spectral data for the title compound is not publicly available, the following are expected characteristic signals based on its structure and data from closely related analogs.[9]

¹H NMR Spectroscopy (Expected Signals):

-

A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.

-

A singlet for the pyrazole ring proton (CH) around δ 5.5-6.0 ppm.

-

A broad singlet for the amine protons (NH₂) which may vary in chemical shift.

-

Doublets for the aromatic protons of the 4-chlorophenyl ring in the range of δ 7.0-7.8 ppm.

¹³C NMR Spectroscopy (Expected Signals):

-

A signal for the methyl carbon (CH₃) around δ 10-15 ppm.

-

Signals for the pyrazole ring carbons.

-

Signals for the aromatic carbons of the 4-chlorophenyl ring, including the carbon attached to the chlorine atom.

Infrared (IR) Spectroscopy (Expected Bands):

-

N-H stretching vibrations for the primary amine group in the range of 3200-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and methyl groups around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching vibration in the fingerprint region.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.66 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the broader class of pyrazole derivatives has been extensively studied, revealing a wide range of pharmacological activities.

Potential as an Intermediate in Drug Discovery

This compound is primarily valued as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] Its amine functionality provides a reactive handle for further chemical modifications, allowing for the construction of diverse chemical libraries for drug screening.

Diagram 3: Role as a Pharmaceutical Intermediate

Caption: Workflow illustrating the use of the compound in drug development.

Reported Activities of Related Pyrazole Derivatives

-

Anti-inflammatory and Analgesic Properties: Many pyrazole-containing compounds have demonstrated significant anti-inflammatory and analgesic effects.[2][10]

-

Anticancer Activity: The pyrazole scaffold is present in numerous compounds investigated for their anticancer properties.[2]

-

Agrochemicals: Pyrazole derivatives are also utilized in the development of herbicides and pesticides.[2][10]

Safety and Handling

Based on data for the isomeric compound 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, the following hazard classifications are likely applicable:

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined structure and accessible synthesis routes. While detailed characterization and biological activity data for this specific molecule are not extensively documented in public sources, the known properties of related pyrazole derivatives highlight its significant potential as a versatile intermediate in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications. Further research into the specific properties and activities of this compound is warranted to fully explore its potential.

References

-

Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1618–1645. [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ResearchGate. (2023). Crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, C17H13ClN2O2. [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. [Link]

-

ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]

-

He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

-

Zhang, X., Wang, B., Zhang, B., & Wang, Y. (2018). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. [Link]

-

Kumar, B., Nakum, K. J., Jadeja, R. N., Kant, R., Gupta, V. K., & Harrison, W. T. A. (2015). Crystal structure of methanone. The University of Aberdeen Research Portal. [Link]

-

SIELC Technologies. (2018). 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl-. [Link]

-

PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2010). Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | SIELC Technologies [sielc.com]

- 4. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. parchem.com [parchem.com]

- 7. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. chemimpex.com [chemimpex.com]

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS 40401-39-6 information

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-39-6): Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound, registered under CAS Number 40401-39-6, is a substituted aminopyrazole that represents a cornerstone scaffold in the fields of medicinal chemistry and agrochemical development.[1][2] As a heterocyclic building block, its unique arrangement of a reactive amine group, a stable pyrazole core, and tailored phenyl substitution makes it an exceptionally versatile precursor for a diverse range of complex molecules. The pyrazole moiety itself is a well-established pharmacophore, present in numerous approved drugs and clinical candidates, prized for its metabolic stability and ability to engage in various biological interactions.[3][4][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide field-proven insights into the synthesis, characterization, and strategic application of this high-value intermediate. We will explore the causality behind experimental choices, present self-validating analytical protocols, and contextualize its utility within contemporary research and development programs.

| Property | Value | Reference |

| CAS Number | 40401-39-6 | [6] |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C10H10ClN3 | [2][6] |

| Molecular Weight | 207.66 g/mol | [2] |

| Melting Point | 108-112 °C | [2] |

| Canonical SMILES | ClC1=CC=C(C=C1)N2N=C(C=C2N)C | [6] |

| InChI Key | CLORQKXFDBKDCZ-UHFFFAOYSA-N | [6] |

Section 1: Synthesis and Purification

The synthesis of 1,3,5-substituted pyrazoles is a foundational reaction in heterocyclic chemistry. The most reliable and industrially scalable approach for producing this compound involves the regioselective condensation of (4-chlorophenyl)hydrazine with a suitable β-ketonitrile, such as acetoacetonitrile (3-oxobutanenitrile).

Principle of Synthesis

This reaction proceeds via an acid-catalyzed condensation-cyclization mechanism. The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketonitrile. Subsequent dehydration forms a hydrazone intermediate, which then undergoes an intramolecular cyclization as the terminal amine attacks the nitrile carbon. Tautomerization of the resulting imine yields the stable aromatic aminopyrazole ring. The use of (4-chlorophenyl)hydrazine definitively sets the substituent at the N1 position of the pyrazole ring, ensuring high regioselectivity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-&, CasNo.40401-39-6 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. cas 40401-39-6|| where to buy this compound [chemenu.com]

An Investigative Guide to the Mechanism of Action of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A Framework for Target Identification and Pathway Analysis

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of FDA-approved therapeutics.[1] Its derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This guide focuses on a specific derivative, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine, a compound of significant interest due to its privileged scaffold. While its precise mechanism of action is not yet fully elucidated, data from structurally analogous compounds provide a strong foundation for targeted investigation. This document outlines a systematic, hypothesis-driven approach for researchers and drug development professionals to comprehensively determine the biological targets and signaling pathways modulated by this compound. We will synthesize existing knowledge, propose key experiments, and provide detailed, validated protocols to guide the research process from broad-based screening to specific cellular validation.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in several blockbuster drugs, highlighting its therapeutic versatility.[1] Notable examples include:

-

Celecoxib: A selective COX-2 inhibitor for inflammation.

-

Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.

-

Rimonabant: A cannabinoid receptor-1 (CB1) antagonist previously used for obesity.

The broad utility of the pyrazole core stems from its ability to serve as a versatile scaffold for presenting various substituents in three-dimensional space, allowing for precise interactions with a wide array of biological targets.[4] The subject of this guide, this compound, combines this core with a chlorophenyl group, a common moiety in kinase inhibitors, and a methyl group, which can influence binding affinity and metabolic stability.

Hypothesis Generation from Analogous Structures

Based on published research on closely related pyrazole derivatives, we can formulate several primary hypotheses regarding the mechanism of action of this compound.

Hypothesis 1: Protein Kinase Inhibition (Specifically the PI3K/AKT Pathway)

A compelling study demonstrated that pyrano[2,3-c]pyrazoles, synthesized directly from the related precursor 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, exhibit potent inhibitory activity against Protein Kinase B (PKB/AKT2).[5] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers, particularly glioma.[5] This finding strongly suggests that the core 1-(4-chlorophenyl)-3-methyl-pyrazole structure is a viable pharmacophore for targeting the ATP-binding pocket of kinases.

Hypothesis 2: Inhibition of Amine Oxidases

Research on 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives has shown good inhibitory activity against both flavin-containing monoamine oxidases (MAOs) and copper-containing amine oxidases.[6] These enzymes are crucial for the metabolism of biogenic amines and are important targets in neurodegenerative and psychiatric disorders. The presence of the N-aryl pyrazole structure in our compound of interest makes amine oxidases a plausible, albeit secondary, target class to investigate.

Hypothesis 3: Modulation of Inflammatory Pathways

The pyrazole scaffold is renowned for its anti-inflammatory properties, with numerous derivatives reported to act on key inflammatory mediators.[7][8] While the primary target for many is the cyclooxygenase (COX) family of enzymes, other targets within the inflammatory cascade cannot be ruled out.

A Validated Workflow for Target Deconvolution and Mechanistic Analysis

To systematically test these hypotheses, we propose a multi-phase experimental workflow. This structure ensures that resources are directed efficiently, beginning with broad screening and progressing to focused validation of promising leads.

Caption: Hypothesized mechanism targeting the PI3K/AKT pathway.

Conclusion and Future Directions

This guide presents a rigorous, logical framework for elucidating the mechanism of action of this compound. By leveraging insights from analogous structures, we have prioritized the investigation of protein kinases, particularly AKT2, as a primary hypothetical target. The proposed experimental workflow is designed to be self-validating, progressing from broad screening to specific functional confirmation in a cellular context.

Successful confirmation of AKT2 inhibition would position this compound as a valuable lead for developing novel therapeutics for diseases characterized by hyperactive AKT signaling, such as glioblastoma. Future work would involve detailed kinetic studies to determine the mode of inhibition (e.g., ATP-competitive), structural biology efforts (co-crystallization) to visualize the binding mode, and medicinal chemistry campaigns to optimize potency, selectivity, and pharmacokinetic properties.

References

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Advanced Research and Reviews.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences.

- Inhibitory Effect of 1,3,5-Triphenyl-4, 5-Dihydro-(1H)-Pyrazole Derivatives on Activity of Amine Oxidases. (n.d.). Journal of Enzyme Inhibition.

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2021). bioRxiv.

- Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy & Bioallied Sciences.

- chemistry and biological properties of pyrazole derivatives. (2025). World Journal of Pharmaceutical Research.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

literature review on chlorophenyl pyrazole amine derivatives

An In-depth Technical Guide to Chlorophenyl Pyrazole Amine Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds. This technical guide provides a comprehensive review of a specific, highly potent subclass: chlorophenyl pyrazole amine derivatives. By strategically incorporating chlorophenyl and amine functionalities, medicinal chemists have successfully modulated the electronic and lipophilic properties of the pyrazole scaffold, leading to compounds with enhanced biological activities. This document delves into the nuanced synthetic strategies employed for their creation, including efficient multi-component reactions and the use of versatile intermediates. A significant portion of this guide is dedicated to a thorough analysis of their diverse biological activities, with a primary focus on their roles as anticancer, anti-inflammatory, and antimicrobial agents. Mechanistic insights and structure-activity relationships (SAR) are discussed to provide a deeper understanding of their therapeutic potential. Detailed experimental protocols, comparative data tables, and visual diagrams of key pathways and workflows are provided to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in numerous approved drugs and clinical candidates.[1][2][3] Its unique structural and electronic properties allow it to act as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.

The Influence of Chlorophenyl and Amine Substituents

The therapeutic efficacy of the pyrazole core is significantly enhanced by the introduction of specific substituents. The chlorophenyl group, an electron-withdrawing and lipophilic moiety, is frequently incorporated to improve membrane permeability and modulate target binding affinity.[4][5] The position and number of chlorine atoms on the phenyl ring can fine-tune these properties, often leading to a substantial increase in potency.

Amine groups, on the other hand, introduce basic centers that can be crucial for forming salt bridges or hydrogen bonds with amino acid residues in target proteins. They can also serve as synthetic handles for further derivatization, allowing for the exploration of a broader chemical space and the optimization of pharmacokinetic profiles. The combination of these two functionalities on a pyrazole scaffold has proven to be a highly successful strategy in the development of novel therapeutic agents.

Synthetic Strategies for Chlorophenyl Pyrazole Amine Derivatives

The construction of these complex molecules relies on a variety of robust and efficient synthetic methodologies. Modern approaches often prioritize atom economy, yield, and the reduction of synthetic steps.

Multi-Component Reactions (MCRs): An Efficient Pathway

Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern synthetic chemistry. A prominent example is the DABCO-catalyzed three-component reaction for synthesizing N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.[6] This method efficiently brings together an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile to generate complex heterocyclic systems in good to excellent yields.[6]

Experimental Protocol 1: Three-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative[6]

Objective: To synthesize 6-amino-1-(4-chlorophenyl)-3-methyl-4-(aryl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives.

Materials:

-

Appropriate aromatic aldehyde (1.0 mmol)

-

1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (15 mol%)

-

Ethanol (5 mL)

Procedure:

-

To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1.0 mmol), malononitrile (1.0 mmol), and DABCO (15 mol%) in ethanol (5 mL).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, the solid product precipitates out of the solution.

-

Filter the precipitate, wash with cold ethanol to remove any unreacted starting materials and catalyst.

-

Dry the solid product under vacuum.

-

Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and HRMS analysis.[6]

Causality: The use of DABCO, a mild and efficient basic catalyst, facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone and subsequent cyclization, all in a single, rapid step. Ethanol serves as an environmentally benign solvent.

Caption: Workflow for Three-Component Synthesis of Pyrano[2,3-c]pyrazoles.

Synthesis via Versatile Intermediates

Another powerful strategy involves the initial synthesis of a functionalized pyrazole core, which then serves as a platform for introducing the desired amine groups. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles, producing pyrazole-4-carbaldehydes.[1] These aldehydes are highly valuable intermediates that can be readily converted into various amine derivatives through reactions like reductive amination or condensation with hydrazides.[1][7]

Caption: Synthesis of Pyrazole Amines via a Carbaldehyde Intermediate.

Spectrum of Biological Activities and Mechanistic Insights

The true value of chlorophenyl pyrazole amine derivatives lies in their broad and potent biological activities. Extensive research has demonstrated their efficacy in key therapeutic areas.

Anticancer Activity

This class of compounds has shown remarkable antiproliferative effects against a wide range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549).[4][5][8][9]

-

Mechanisms of Action: Their anticancer effects are often multifactorial.

-

Kinase Inhibition: Certain derivatives act as potent inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, disrupting downstream pathways that control cell proliferation and survival.[9]

-

Apoptosis Induction: Some compounds, particularly those with enhanced lipophilicity from chlorophenyl groups, can penetrate cell membranes and induce the generation of Reactive Oxygen Species (ROS).[4] This oxidative stress triggers the intrinsic apoptotic pathway, leading to programmed cancer cell death.[4]

-

DNA Damage: Studies have also shown that specific derivatives can intercalate with DNA or otherwise induce DNA damage, leading to cell cycle arrest and apoptosis.[8]

-

Caption: Simplified Mechanism of EGFR Kinase Inhibition by Pyrazole Derivatives.

Table 1: Anticancer Activity (IC₅₀ values) of Selected Chlorophenyl Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 5a¹ | HepG2 (Liver) | 0.013² | [4] |

| HD05³ | Leukemia | 78.76% inhibition at 10 µM | [10] |

| Thiazolyl-pyrazoline⁴ | MCF-7 (Breast) | 0.07 | [9] |

| Pyrazole Derivative⁵ | MCF-7 (Breast) | 0.97 | [11] |

| Pyrazole Derivative⁶ | WM266.5 (Melanoma) | 0.72 | [11] |

¹ 3-(4-chlorophenyl)-1-(piperidin-4-yl)pyrazolone derivative ² Value originally reported in µg/mL, converted for consistency assuming an approximate MW of 400 g/mol . ³ 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone ⁴ 4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole ⁵ 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone ⁶ 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Anti-inflammatory Activity

Many chlorophenyl pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties.[12][13] This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.

-

Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[12][14] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastrointestinal (GI) tract, and COX-2, which is induced at sites of inflammation.[14] Many traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to GI side effects. The development of selective COX-2 inhibitors, a class to which many pyrazole derivatives belong (e.g., Celecoxib), represents a significant therapeutic advance by reducing this side effect profile.[14][15]

Table 2: Anti-inflammatory Activity of Selected 1-(4-chlorophenyl) Pyrazolone Derivatives [12]

| Compound ID | Substitution at C3 | Edema Inhibition (%) after 3h | Ulcerogenic Liability |

| 6b | Phenyl | High | Not specified |

| 9b | Phenyl | High | Not specified |

| 2a | Methyl | Moderate | Not specified |

| 2b | Phenyl | Higher than 2a | Not specified |

Note: The study highlights that 3-phenyl derivatives were generally more active than their 3-methyl analogues.[12]

Antimicrobial and Antifungal Activity

The scaffold has also proven effective against a range of microbial pathogens.

-

Spectrum of Activity: Derivatives have demonstrated inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and pathogenic fungi (e.g., Aspergillus niger, Candida albicans).[4][16][17][18]

-

Mechanism of Action: While not always fully elucidated, one identified bacterial target is FabH (β-ketoacyl-acyl carrier protein synthase III), an essential enzyme in the initiation of fatty acid biosynthesis.[19] Inhibition of this pathway disrupts bacterial cell membrane formation, leading to cell death.

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Diffusion Method)[20]

Objective: To determine the susceptibility of various microbial strains to synthesized chlorophenyl pyrazole amine derivatives.

Materials:

-

Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Fungal strains (e.g., C. albicans, A. niger).

-

Muller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).

-

Sterile petri dishes.

-

Sterile filter paper discs (6 mm diameter).

-

Standard antibiotic/antifungal drugs (e.g., Chloramphenicol, Clotrimazole).

-

Solvent control (e.g., DMSO).

Procedure:

-

Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Prepare a microbial inoculum of a standardized concentration (e.g., 0.5 McFarland standard).

-

Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.

-

Impregnate sterile filter paper discs with a known concentration of the test compound solution.

-

Carefully place the impregnated discs, along with positive control (standard drug) and negative control (solvent only) discs, onto the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

-

The Minimum Inhibitory Concentration (MIC) can be determined subsequently using broth microdilution methods for more quantitative results.

Causality: This method provides a reliable and visually clear assessment of a compound's ability to inhibit microbial growth. The diffusion of the compound into the agar creates a concentration gradient, and the point at which the concentration falls below the MIC defines the edge of the clear zone of inhibition.

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 5a¹ | S. aureus | Not specified (High efficacy) | [4] |

| Compound 5a¹ | E. coli | Not specified (High efficacy) | [4] |

| Compound 3² | E. coli | 0.25 | [20] |

| Compound 4³ | S. epidermidis | 0.25 | [20] |

| Hydrazone 21a⁴ | C. albicans | 2.9 - 7.8 | [21] |

¹ 3-(4-chlorophenyl)-1-(piperidin-4-yl)pyrazolone derivative ² 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide ³ 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide ⁴ 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide

Structure-Activity Relationship (SAR) Analysis

The collective data from numerous studies allow for the deduction of key structure-activity relationships that guide the design of more potent analogues.

Caption: Key Positions on the Pyrazole Ring for SAR Modification.

-

N1-Position: The nature of the substituent at the N1 position is critical. The 1-(4-chlorophenyl) group is a consistent feature in many highly active anti-inflammatory and anticancer compounds.[9][12]

-

C3-Position: For anti-inflammatory pyrazolones, substituting the C3 position with a larger aryl group (e.g., phenyl) often results in greater activity compared to smaller alkyl groups (e.g., methyl).[12]

-

C4-Position: This position is a common point for derivatization. The introduction of various amine-containing side chains, hydrazones, or fused heterocyclic systems at C4 directly impacts the compound's interaction with biological targets and is a key determinant of anticancer and antimicrobial potency.[7][16]

-

Chlorophenyl Ring: The substitution pattern on the phenyl ring is important. For instance, in one anti-HIV series, a 3',4'-dichloro substitution on a biphenyl group attached to the amine led to a six-fold increase in potency over the lead compound.[22]

Future Directions and Conclusion

Chlorophenyl pyrazole amine derivatives represent a rich and validated scaffold for the development of novel therapeutics. Their synthetic accessibility, coupled with their potent and diverse biological activities, ensures their continued relevance in medicinal chemistry.

Future research should focus on:

-

Target Selectivity: Designing new analogues with improved selectivity for specific enzyme isoforms (e.g., COX-2) or protein kinases to minimize off-target effects and enhance safety profiles.

-

Novel Biological Targets: Screening these compounds against emerging therapeutic targets to uncover new applications.

-

In Vivo Studies: Advancing the most promising in vitro candidates to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity.

-

Combinatorial Approaches: Exploring the synthesis of combinatorial libraries based on the pyrazole core to accelerate the discovery of new lead compounds.

References

-

Abdellatif, K. R., et al. (2016). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. J-Stage. [Link]

-

Vala, R. M., et al. (2023). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PubMed Central. [Link]

-

Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]

-

Subramaniyan, S., et al. (2024). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. ResearchGate. [Link]

-

Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. PubMed. [Link]

-

Abdellatif, K. R., et al. (2016). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Zhu, C., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed. [Link]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed. [Link]

-

Al-Ostath, A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. ResearchGate. [Link]

-

Rana, K., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Inamdar, S., et al. (2021). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Al-Omaily, R. H., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]

-

Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical Reviews. [Link]

-

Khalilullah, H., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PubMed. [Link]

-

Thakor, D. P. (2023). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]

-

Rostom, S. A. F., et al. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

-

Akhramez, S., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. [Link]

-

Fahmy, H. H., et al. (2011). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. [Link]

-

El-Gendy, A. M., et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one. Journal of American Science. [Link]

-

Hashimoto, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]

-

Balasubramanian, C., & Thangapandian, P. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]

-

Ali, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

-

Singh, R., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Löffler, J., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Shawky, A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PubMed. [Link]

Sources

- 1. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jofamericanscience.org [jofamericanscience.org]

- 8. researchgate.net [researchgate.net]

- 9. srrjournals.com [srrjournals.com]

- 10. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery Professionals

Foreword: Unraveling the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse array of biological targets. This guide focuses on a specific, yet promising, derivative: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. While extensive public data on this exact molecule is nascent, its structural motifs—a substituted pyrazole core—are prevalent in compounds with significant pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This document serves as a technical primer for researchers, scientists, and drug development professionals. It synthesizes the known attributes of the pyrazole class, extrapolates potential pharmacological characteristics of the title compound, and provides a robust framework of experimental protocols to systematically elucidate its complete pharmacological profile. Our approach is grounded in scientific integrity, aiming to empower research teams to unlock the therapeutic potential of this and related molecules.

Molecular Blueprint: Synthesis and Physicochemical Characteristics

A thorough understanding of a compound's synthesis and fundamental properties is the bedrock of any pharmacological investigation. The predictable and versatile chemistry of the pyrazole ring system allows for its efficient synthesis.

Synthetic Pathway: A Proposed Route

The synthesis of this compound can be achieved through a classical Knorr-type pyrazole synthesis or related cyclocondensation reactions. A plausible and efficient route, based on established methodologies for analogous structures, is outlined below.[2][3]

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of the Hydrazone Intermediate.

-

React 4-chloroacetophenone with (4-chlorophenyl)hydrazine in a suitable solvent such as ethanol, often with a catalytic amount of acetic acid.

-

The reaction mixture is typically refluxed for 2-4 hours.

-

Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

-

Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is purified, typically by recrystallization.

-

-

Step 2: Cyclization to the Pyrazole Core.

-

The purified hydrazone is then reacted with a suitable three-carbon synthon, such as ethyl acetoacetate, in the presence of a base (e.g., sodium ethoxide in ethanol).

-

This mixture is refluxed for 6-8 hours to facilitate the cyclization and formation of the pyrazole ring.

-

The progress of the cyclization should be monitored by TLC or LC-MS.

-

-

Step 3: Introduction of the Amine Functionality.

-

Depending on the precise intermediates used, the 5-amino group may be introduced through various established methods, such as the reduction of a nitro group or the amination of a suitable precursor. A common route involves the use of 3-aminocrotononitrile as a starting material reacting with a hydrazine.[4]

-

-

Step 4: Purification and Characterization.

-

The final product is isolated and purified using column chromatography on silica gel.

-

The structure and purity of this compound must be unequivocally confirmed by analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.[2]

-

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for designing formulation strategies and interpreting pharmacokinetic data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem CID: 2735304[5] |

| Molecular Weight | 207.66 g/mol | PubChem CID: 2735304[5] |

| XLogP3 | 2.2 | PubChem CID: 2735304[5] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 2735304[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 2735304[5] |

| Rotatable Bond Count | 1 | PubChem CID: 2735304[5] |

Table 1: Physicochemical properties of this compound.

Pharmacological Profile: Postulated Mechanisms and Therapeutic Horizons

While direct pharmacological data for this compound is limited in publicly accessible literature, the extensive research on analogous pyrazole-containing molecules provides a strong basis for postulating its potential biological activities.

Potential Therapeutic Applications

Derivatives of the pyrazole scaffold have demonstrated a wide spectrum of biological activities.[3] Based on these precedents, potential therapeutic avenues for this compound include:

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, suggesting a potential role in pain management and inflammatory disorders.[1][6]

-

Anticancer: The pyrazole ring is a key feature in several anticancer agents.[7] Further investigation into the cytotoxic and antiproliferative effects of this compound against various cancer cell lines is warranted.

-

Antimicrobial: The structural motifs present suggest potential for antibacterial or antifungal activity.[3]

-

Cannabinoid Receptor Modulation: Certain pyrazoline derivatives have been identified as cannabinoid CB1 receptor antagonists, indicating a potential role in metabolic disorders or neuropsychiatric conditions.[8]

Postulated Mechanism of Action: Avenues for Investigation

Given the broad therapeutic potential, several mechanisms of action could be at play. A logical starting point for investigation would be to screen for activity against key enzyme families and receptors known to be modulated by pyrazole-containing compounds.

Workflow for Elucidating the Mechanism of Action

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its presence in numerous approved therapeutic agents.[1][2][3] This guide provides an in-depth technical overview of a specific, promising derivative: 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. As a Senior Application Scientist, my objective is to present a document that is not merely a compilation of data, but a practical and insightful resource. We will explore the fundamental molecular characteristics, delve into a robust and validated synthesis protocol, discuss methods for analytical characterization, and examine the compound's potential applications in drug discovery, grounded in the established biological activities of related pyrazole structures.

Section 1: Core Molecular Profile

A foundational understanding of a compound begins with its essential physicochemical properties. These data are critical for experimental design, from reaction stoichiometry to the interpretation of analytical results.

Molecular Structure and Formula

The structural integrity of this compound, as illustrated below, is key to its chemical behavior and biological interactions. The molecule consists of a central pyrazole ring, substituted with a 4-chlorophenyl group at the N1 position, a methyl group at the C3 position, and an amine group at the C5 position.

Molecular Formula: C₁₀H₁₀ClN₃

Molecular Weight: 207.66 g/mol

Synonyms: 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole, 5-Amino-3-methyl-1-(4-chlorophenyl)pyrazole[5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClN₃ | |

| Molecular Weight | 207.66 g/mol | |

| Monoisotopic Mass | 207.056325 Da | [6] |

| XLogP3-AA | 2.6 | |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

Section 2: Synthesis and Mechanism

The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with a substituted hydrazine.[1][7] This approach is favored for its reliability and the ready availability of starting materials.

Causality of the Synthetic Strategy

The chosen synthetic pathway hinges on the inherent reactivity of the starting materials. The β-ketonitrile (3-oxobutanenitrile) possesses two electrophilic centers: the ketone carbonyl carbon and the nitrile carbon. The substituted hydrazine (4-chlorophenylhydrazine) acts as a dinucleophile. The reaction proceeds through a predictable condensation and subsequent intramolecular cyclization, driven by the formation of a stable aromatic pyrazole ring.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis can be monitored and confirmed at each stage.

Reaction: 3-oxobutanenitrile + 4-chlorophenylhydrazine → this compound

Materials:

-

3-oxobutanenitrile (Acetoacetonitrile)

-

4-chlorophenylhydrazine hydrochloride

-

Sodium acetate

-

Ethanol

-

Glacial acetic acid

-

Distilled water

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of the Free Hydrazine: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1 equivalent) in water. Add a solution of sodium acetate (1.1 equivalents) in water and stir for 15 minutes at room temperature to liberate the free hydrazine base.

-

Reaction Setup: To the flask containing the free hydrazine, add ethanol followed by a catalytic amount of glacial acetic acid.

-

Addition of β-Ketonitrile: Slowly add 3-oxobutanenitrile (1 equivalent) to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane solvent system. The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. A singlet for the methyl protons (around 2.1-2.3 ppm), a singlet for the pyrazole ring proton (around 5.5-5.7 ppm), and multiplets in the aromatic region (around 7.2-7.6 ppm) for the chlorophenyl protons are anticipated. The amine protons will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Expected signals include a peak for the methyl carbon (around 10-15 ppm), and several peaks in the aromatic region (around 110-155 ppm) for the pyrazole and chlorophenyl ring carbons. For the closely related 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, characteristic peaks are observed at 153.1, 144.4, 142.4, and 135.8 ppm, among others in the aromatic region.[8]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands. N-H stretching vibrations for the primary amine are expected in the region of 3300-3500 cm⁻¹. C-H stretching for the aromatic and methyl groups will appear around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings will be observed in the 1500-1650 cm⁻¹ region. A strong absorption corresponding to the C-Cl bond should be present in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (207.66 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing further structural confirmation.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid), can be employed to obtain a sharp, single peak for the pure compound, confirming its homogeneity.[4]

Section 4: Applications in Drug Discovery and Development

The pyrazole nucleus is a privileged scaffold in medicinal chemistry due to its diverse biological activities.[3] Derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[9][10][11]

Rationale for Therapeutic Interest

The interest in this compound stems from the established pharmacological profiles of structurally similar compounds. The presence of the 4-chlorophenyl group can enhance lipophilicity and potentially influence binding to biological targets. The 5-amino group serves as a crucial pharmacophore, capable of forming hydrogen bonds with receptor sites.

Potential Signaling Pathway Modulation

While the specific mechanism of action for this compound is a subject for further investigation, related pyrazole derivatives are known to modulate various signaling pathways. For instance, many pyrazole-containing drugs function as kinase inhibitors, interfering with cellular signaling cascades implicated in cancer and inflammation.[2] Others have shown activity as inhibitors of enzymes like cyclooxygenase (COX), which are central to the inflammatory response. The structural features of this compound make it a candidate for screening against such targets.

Logical Framework for Drug Development

Caption: Logical progression for the development of the target compound.

Section 5: Safety and Handling

Based on data for isomeric and related compounds, this compound should be handled with care. It is classified as causing skin and eye irritation and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 328-353. Available at: [Link]

-

Sha, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2099-2121. Available at: [Link]

-

Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]

-

Sha, S., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

-

El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(11), 2539. Available at: [Link]

-

El-Mekabaty, A., & Risha, A. H. (2012). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 4(1), 125-130. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem Compound Database. Retrieved from [Link]

-

Al-Issa, S. A. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 12(6), 1296-1307. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 12, 16997. Available at: [Link]

-

Alam, M. M., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Retrieved from [Link]

-

El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 328–353. Available at: [Link]

-

SIELC Technologies. (2018). 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl-. Retrieved from [Link]

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl- | SIELC Technologies [sielc.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Executive Summary: This guide provides a comprehensive technical overview of the melting point and solubility of this compound, a key heterocyclic intermediate in pharmaceutical and chemical research. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental physicochemical properties is critical for successful synthesis, formulation, purification, and quality control. This document synthesizes available data, outlines detailed experimental protocols for property determination, and discusses the scientific rationale behind these procedures to ensure reliable and reproducible results.

Introduction to this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a core structural motif in a multitude of biologically active compounds, and this specific molecule serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate in the development of anti-inflammatory, analgesic, and agricultural chemical products makes the characterization of its physical properties essential.[1]

The melting point provides a rapid assessment of purity and a fixed point for compound identification, while solubility dictates the choice of solvents for reaction chemistry, purification techniques like recrystallization, and the development of formulations for biological screening or final drug products. This guide is structured to provide both the established data for this compound and the practical, field-proven methodologies for its empirical determination.

Compound Identification and Core Properties

A clear identification of the compound is the foundation of any scientific investigation. The key identifiers and molecular properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40401-39-6 | [2][3] |

| Molecular Formula | C₁₀H₁₀ClN₃ | [2][3] |

| Molecular Weight | 207.66 g/mol | [2][4] |

| IUPAC Name | This compound | |

| Synonyms | 5-Amino-1-(4-chlorophenyl)-3-methylpyrazole, 5-Amino-3-methyl-1-(4-chlorophenyl)pyrazole | [2][3] |

| Appearance | Solid | [3] |

Physicochemical Characterization

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range.

Published data for this compound shows some variation, which is not uncommon in chemical literature and supplier data.

| Reported Melting Point (°C) | Source |

| 108-112 °C | Sigma-Aldrich[3] |

| 93-95 °C | CAS Common Chemistry[2] |

Expert Insight: The discrepancy between reported values may stem from several factors. The most common is the presence of minor impurities in one of the measured samples. Another critical factor can be the existence of different crystalline forms, or polymorphs, of the same compound. Polymorphs can exhibit distinct physical properties, including melting point and solubility, despite being chemically identical. Therefore, empirical determination within the user's laboratory on their specific batch of material is always recommended.

Solubility Profile

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. This parameter is crucial for selecting appropriate solvents for chemical reactions, extractions, chromatography, and formulation.

Quantitative public data on the solubility of this compound is limited. However, qualitative assessments are available, and predictions can be made based on its molecular structure.

-

Qualitative Data: The compound is reported to be slightly soluble in chloroform, DMSO, and methanol.

-

Structural Analysis for Solubility Prediction:

-

Polar Features: The molecule contains a pyrazole ring with two nitrogen atoms and a primary amine (-NH₂) group, which can participate in hydrogen bonding. These features suggest an affinity for polar solvents.

-

Nonpolar Features: The presence of a 4-chlorophenyl ring and a methyl group introduces significant nonpolar, hydrophobic character.

-

Overall Expectation: This dual nature suggests that the compound will exhibit limited solubility in highly nonpolar solvents (e.g., hexanes) and potentially limited solubility in highly polar protic solvents like water, but should show good solubility in moderately polar organic solvents like ethyl acetate, acetone, or dichloromethane, and polar aprotic solvents like DMSO and DMF. Its reported solubility in an acetonitrile/water mixture for HPLC analysis supports this assessment.[5]

-

Experimental Protocols for Property Determination

The following sections provide standardized, step-by-step protocols for determining the melting point and solubility profile of a compound such as this compound.

Protocol: Melting Point Determination via Capillary Method

This method, often referred to as the Thiele tube or digital melting point apparatus method, is the most common and reliable technique for determining the melting point of a solid organic compound.

Methodology Workflow:

Caption: Workflow for Melting Point Determination.

Step-by-Step Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. Grind a small amount of the solid into a fine powder on a watch glass using a spatula. This ensures efficient and uniform heat transfer.

-

Capillary Packing: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample tightly into the bottom. The packed sample height should be 3-5 mm.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the lowest expected melting point (based on literature values, e.g., start ramping slowly from ~75°C).

-

Rate of Heating (Crucial Step): Once the set temperature is reached, decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. A pure compound will have a sharp range of 1-2°C.

Protocol: Qualitative Solubility Assessment

This protocol establishes the solubility of a compound across a spectrum of common laboratory solvents with varying polarities.

Methodology Workflow:

Caption: Workflow for Qualitative Solubility Assessment.

Step-by-Step Procedure:

-

Preparation: In a series of small, labeled test tubes, weigh approximately 10 mg of this compound.

-

Solvent Selection: Choose a range of solvents to cover the polarity spectrum. A recommended set includes:

-

Polar Protic: Water, Methanol

-

Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Moderate Polarity: Ethyl Acetate, Dichloromethane (DCM)

-

Nonpolar: Toluene, Hexanes

-

-

Initial Test: To each tube, add 0.5 mL of the corresponding solvent.

-

Agitation: Vigorously agitate each tube using a vortex mixer for at least 30 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a contrasting background. If the solid has completely dissolved, the compound is classified as "soluble" or "very soluble."

-

Incremental Addition: If the solid has not completely dissolved, add another 0.5 mL of solvent (for a total of 1.0 mL) and repeat the agitation and observation steps.

-

Classification: Based on the final observation with 1.0 mL of solvent, classify the solubility:

-

Soluble: The entire 10 mg sample dissolves completely.

-

Sparingly Soluble: A significant portion, but not all, of the sample dissolves.

-

Insoluble: Little to no solid dissolves.

-

-

Record Keeping: Meticulously record the observations for each solvent. This data is invaluable for future experimental design.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling of this compound should be performed in accordance with established safety protocols.

-

Hazard Identification: The compound is classified with the following hazards:

-

Signal Word: Warning[6]

-

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[6]

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If generating dust, a dust mask (e.g., N95) is required.

-

Skin and Body Protection: Wear a lab coat.[6]

-

-

Handling Procedures: Avoid breathing dust.[6] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[7]

Conclusion